3,5-dimethyl-2-(3-methylphenyl)-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
3,5-dimethyl-2-(3-methylphenyl)-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound with a unique structure that combines pyrazolo and pyrimidin rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-2-(3-methylphenyl)-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo ring, followed by the introduction of the pyrimidin ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the synthesis process. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-2-(3-methylphenyl)-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Halogens, alkylating agents; often carried out under controlled temperature and pressure.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
3,5-dimethyl-2-(3-methylphenyl)-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3,5-dimethyl-2-(3-methylphenyl)-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,5-dimethyl-4-{[2-(3-methylphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)carbonyl]-2-(3-methylphenyl)quinoline
- 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one
Uniqueness
3,5-dimethyl-2-(3-methylphenyl)-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific combination of pyrazolo and pyrimidin rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H22N4 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3,5-dimethyl-2-(3-methylphenyl)-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C22H22N4/c1-14-8-10-19(11-9-14)24-20-13-16(3)23-22-17(4)21(25-26(20)22)18-7-5-6-15(2)12-18/h5-13,24H,1-4H3 |
InChI Key |
NPGYFHKOCMLAAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C4=CC=CC(=C4)C)C)C |
Origin of Product |
United States |
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